molecular formula C12H22INO2 B13945061 tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate

tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate

Cat. No.: B13945061
M. Wt: 339.21 g/mol
InChI Key: BHFWMUVDUJWNPY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, an iodoethyl group, and a piperidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodoalkanes. One common method includes the reaction of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new chemical reactions.

    Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.

    Medicine: It is explored for its potential use in drug development and the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The piperidine ring provides a stable framework for these reactions, allowing for the selective targeting of specific pathways .

Comparison with Similar Compounds

tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.

Properties

Molecular Formula

C12H22INO2

Molecular Weight

339.21 g/mol

IUPAC Name

tert-butyl 3-(1-iodoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22INO2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

BHFWMUVDUJWNPY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC(C)(C)C)I

Origin of Product

United States

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